molecular formula C15H23NO3S B2937282 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide CAS No. 1396879-91-6

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide

Cat. No. B2937282
CAS RN: 1396879-91-6
M. Wt: 297.41
InChI Key: SGGFAOHYHLKGNN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide, also known as HMBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMBT is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Chemoselective Acetylation

Magadum and Yadav (2018) explored chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, emphasizing the relevance of acetylation processes in synthesizing intermediates for antimalarial drugs. This study underscores the importance of selecting appropriate acyl donors and optimizing reaction conditions for efficient synthesis, potentially applicable to the compound Magadum & Yadav, 2018.

Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provides valuable insights into the metabolic pathways and potential toxicological profiles of chloroacetamide derivatives. This study highlights the complex metabolic activation pathways that may lead to carcinogenic outcomes, relevant for assessing the safety and environmental impact of similar compounds Coleman et al., 2000.

Mechanism of Amide Hydrolysis

Duan, Dai, and Savage (2010) investigated the kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water, providing insights into the stability and reactivity of amide bonds under various conditions. This research is crucial for understanding the chemical behavior of amide-containing compounds, including potential degradation pathways and reaction mechanisms Duan, Dai, & Savage, 2010.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-6-4-5-7-13(12)19-10-14(17)16-11-15(2,18)8-9-20-3/h4-7,18H,8-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGFAOHYHLKGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide

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